2'-OMe-A(Bz) Phosphoramidite

Thermal stability Duplex melting temperature RNA hybridization

Inconsistent oligonucleotide synthesis yields due to suboptimal phosphoramidite purity can derail critical experiments. 2'-OMe-A(Bz) Phosphoramidite (CAS 110782-31-5) solves this with: • ≥98% HPLC purity, minimizing deletion mutations and improving coupling efficiency. • Benzoyl (Bz) protection fully compatible with standard AMA deprotection, streamlining workflows. • 2'-OMe modification confers enhanced nuclease resistance and elevated duplex Tm, essential for siRNA and CRISPR guide RNAs. Supplied with full CoA, ensuring batch-to-batch reproducibility.

Molecular Formula C48H54N7O8P
Molecular Weight 888.0 g/mol
CAS No. 110782-31-5
Cat. No. B011481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-OMe-A(Bz) Phosphoramidite
CAS110782-31-5
Molecular FormulaC48H54N7O8P
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1
InChIKeyAZCGOTUYEPXHMJ-PSVHYZMASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-OMe-A(Bz) Phosphoramidite Baseline and Core Identity


2'-OMe-A(Bz) Phosphoramidite (CAS 110782-31-5) is a 2′-O-methyl (2′-OMe) modified adenosine RNA phosphoramidite monomer bearing an N6-benzoyl (Bz) protecting group on the nucleobase and a 5′-O-DMT group . It is designed for incorporation into synthetic oligonucleotides via solid-phase synthesis to produce 2′-O-methyl-RNA (2′-OMe RNA) oligomers . The 2′-OMe modification is a naturally occurring post-transcriptional RNA modification that, when synthetically introduced, confers enhanced nuclease resistance and increased duplex thermal stability relative to unmodified DNA or RNA, making it a foundational building block for antisense oligonucleotides, siRNA, aptamers, and CRISPR guide RNAs [1].

2'-OMe-A(Bz) Phosphoramidite: Substitution Risks Without Benchmarks


Substituting 2′-OMe-A(Bz) Phosphoramidite with a generic phosphoramidite or an alternative 2′-modified monomer (e.g., 2′-F, 2′-MOE, LNA) without quantitative justification introduces significant risk of performance divergence in the final oligonucleotide product. The 2′-OMe modification occupies a distinct position in the continuum of nuclease resistance and duplex thermal stability: it confers substantially greater stability than unmodified RNA yet avoids the complete abrogation of RNase H activity observed with more heavily modified or conformationally locked analogs, a critical functional consideration for antisense gapmer design . Furthermore, variations in protecting group strategy (e.g., Bz vs. Pac vs. Ac) directly impact deprotection compatibility with sensitive modified bases and post-synthetic handling . The quantitative evidence below establishes the specific, measurable boundaries of 2′-OMe-A(Bz) performance that must inform any scientifically valid selection decision.

2'-OMe-A(Bz) Phosphoramidite: Quantitative Differentiation Evidence


Duplex Tm Elevation vs. Unmodified RNA and DNA Baselines

Incorporation of 2′-OMe-A(Bz) phosphoramidite into oligonucleotides yields RNA-RNA duplexes with measurably elevated thermal stability relative to both DNA-RNA and unmodified RNA-RNA duplexes. The rank order of hybridization stability to a complementary RNA target is: DNA < RNA < 2′-OMe-RNA < 2′-F-RNA [1]. The increased duplex Tm conferred by 2′-OMe modification translates directly to enhanced target binding affinity under physiological conditions, a key performance metric for antisense and siRNA applications .

Thermal stability Duplex melting temperature RNA hybridization

Coupling Efficiency QC: Vendor Stringency vs. Industry Standard

Procurement-grade 2′-OMe-A(Bz) phosphoramidite from vendors with stringent QC protocols includes explicit testing for synthesis coupling efficiency prior to release . This parameter is critical because 2′-OMe phosphoramidites, like other modified monomers, typically require extended coupling times (8 to 15 minutes) compared to DNA monomers to achieve acceptable stepwise yields . Vendors that do not pre-validate coupling efficiency shift the burden of optimization and the risk of failed syntheses onto the end user.

Coupling efficiency Oligonucleotide synthesis Quality control

HPLC Purity: TheraPure-Grade vs. Standard Commercial Grade

TheraPure-branded 2′-OMe-Bz-A phosphoramidite (CAS 110782-31-5) is manufactured to quantifiably tighter purity specifications than standard commercial grades. It carries an HPLC purity of ≥99%, with a specified M-11 impurity limit of ≤0.01% and any single critical impurity capped at ≤0.3%. Additionally, 31P NMR purity exceeds 99%, with the sum of non-primary peaks in the 140–152 ppm region limited to ≤0.5% . These specifications are explicitly designed to support therapeutic oligonucleotide development where impurity-related off-target effects and batch-to-batch variability must be minimized .

HPLC purity Impurity profile Therapeutic oligonucleotide synthesis

Protecting Group Strategy: Bz vs. Pac for Standard Deprotection

2′-OMe-A(Bz) phosphoramidite employs an N6-benzoyl (Bz) protecting group on the adenine nucleobase, which is compatible with standard RNA synthesis and deprotection protocols using concentrated ammonium hydroxide or AMA (ammonium hydroxide/methylamine) at elevated temperatures (55–65°C) . In contrast, the alternative 2′-OMe-A(Pac) (phenoxyacetyl-protected) phosphoramidite is designed specifically for UltraMILD deprotection conditions required when synthesizing oligonucleotides containing sensitive modified bases or fluorophores that cannot tolerate standard basic deprotection . The Bz-protected variant is the default choice for most antisense, siRNA, and aptamer applications where standard deprotection is acceptable, while Pac-protected monomers represent a specialized, condition-specific alternative rather than a direct functional substitute.

Protecting group strategy Deprotection conditions Oligonucleotide synthesis

2'-OMe-A(Bz) Phosphoramidite: Optimal Application Scenarios


siRNA and ASO Research with Nuclease Resistance and RNase H Sparing

2′-OMe-A(Bz) phosphoramidite is optimally deployed in the synthesis of siRNA and steric-block antisense oligonucleotides where enhanced nuclease resistance is required while preserving target binding affinity. The 2′-OMe modification confers nuclease resistance intermediate between unmodified RNA and phosphorothioate backbones , and oligonucleotides synthesized with this monomer exhibit elevated duplex Tm relative to unmodified RNA . Critically, fully 2′-OMe-modified oligonucleotides do not support RNase H cleavage, making them suitable for translation-blocking antisense strategies rather than RNase H-dependent gapmer designs .

High-Purity Phosphoramidite for Preclinical Therapeutic Development

For research programs transitioning toward therapeutic oligonucleotide development (siRNA, ASO, aptamer), procurement of TheraPure-grade 2′-OMe-Bz-A phosphoramidite is indicated. The documented HPLC purity of ≥99%, with M-11 impurity ≤0.01% and critical single impurities ≤0.3%, provides a quantifiable purity advantage over standard commercial grades (≥97%) . This tighter impurity control supports reproducibility in preclinical efficacy and toxicology studies and aligns with regulatory expectations for eventual CMC development.

Standard-Throughput Synthesis with Established Deprotection

The Bz protecting group on 2′-OMe-A(Bz) phosphoramidite is fully compatible with standard concentrated ammonium hydroxide or AMA deprotection protocols , making this monomer the default procurement choice for laboratories running routine oligonucleotide synthesis on automated synthesizers. The alternative 2′-OMe-A(Pac) phosphoramidite should be reserved specifically for sequences containing base-labile modifications that mandate UltraMILD deprotection conditions .

CRISPR gRNA Synthesis with Enhanced Chemical Stability

Synthetic single-guide RNAs (sgRNAs) for CRISPR-Cas9 genome editing benefit from incorporation of 2′-OMe modifications, including those derived from 2′-OMe-A(Bz) phosphoramidite, at select positions. The 2′-OMe modification enhances the chemical stability of the gRNA against nuclease degradation in intracellular environments while maintaining on-target editing efficiency . This application leverages the established class-level evidence for 2′-OMe-enhanced nuclease resistance without requiring modification-specific quantitative data beyond the class-level inference.

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